An In-depth Technical Guide to (S)-3-Aminopentanoic Acid: Chemical Properties and Biological Context
An In-depth Technical Guide to (S)-3-Aminopentanoic Acid: Chemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, positions it as a potential modulator of GABAergic signaling. This technical guide provides a comprehensive overview of the known chemical properties of (S)-3-Aminopentanoic acid, alongside a discussion of its potential biological activities within the context of GABA receptor signaling. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-3-Aminopentanoic acid is provided below. It is important to note that while some experimental data is available for the racemic mixture or related derivatives, specific experimental values for the (S)-enantiomer are not consistently reported in publicly available literature.
Table 1: General and Physicochemical Properties of (S)-3-Aminopentanoic Acid
| Property | Value | Source/Reference |
| IUPAC Name | (3S)-3-aminopentanoic acid | --INVALID-LINK-- |
| Synonyms | (S)-3-Amino-valeric acid, L-3-aminopentanoic acid | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 14389-77-6 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid (predicted) | --INVALID-LINK-- |
| Melting Point | Data not available | N/A |
| Boiling Point | 230.1 ± 23.0 °C at 760 mmHg (for racemic 3-aminopentanoic acid) | --INVALID-LINK-- |
| pKa | Data not available for the acid. Predicted pKa of the methyl ester is 8.78 ± 0.10. | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| XLogP3 | -2.5 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for 3-Aminopentanoic Acid (Racemic)
| Spectroscopic Technique | Key Features/Notes | Source/Reference |
| ¹H NMR | Spectra available for the racemic mixture. Specific peak assignments for the (S)-enantiomer are not detailed in available literature. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available for the racemic mixture. | --INVALID-LINK-- |
| IR Spectroscopy | FTIR spectrum (KBr wafer) available for the racemic mixture. | --INVALID-LINK-- |
| Mass Spectrometry | Fragmentation patterns for amino acids typically involve losses of H₂O, CO, and NH₃. | --INVALID-LINK-- |
Experimental Protocols
Representative Enantioselective Synthesis Workflow
The enantioselective synthesis of (S)-3-Aminopentanoic acid can be approached through various established methodologies in asymmetric synthesis. One plausible route involves the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by hydrolysis.
Methodology:
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Asymmetric Conjugate Addition: A suitable α,β-unsaturated ester, such as ethyl trans-pent-2-enoate, is reacted with a nitrogen nucleophile in the presence of a chiral catalyst or with a chiral amine auxiliary. This step is crucial for establishing the desired stereocenter.
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Purification of the Intermediate: The resulting chiral β-amino ester is purified using standard techniques such as column chromatography.
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Hydrolysis: The purified ester is then hydrolyzed, typically under acidic or basic conditions, to yield the free β-amino acid, (S)-3-Aminopentanoic acid.
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Purification of the Final Product: The final product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the enantiomerically pure compound.
Chiral Purity Analysis Workflow
The enantiomeric purity of the final product is a critical parameter and can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
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Sample Preparation: A solution of the synthesized (S)-3-Aminopentanoic acid is prepared in the mobile phase.
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Chromatographic Separation: The sample is injected onto a chiral HPLC column (e.g., a polysaccharide-based or macrocyclic antibiotic-based chiral stationary phase).
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Elution: The enantiomers are separated using an appropriate mobile phase, which may consist of a mixture of organic solvents and aqueous buffers.
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Detection: The eluted enantiomers are detected using a suitable detector, such as a UV detector or a mass spectrometer.
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Data Analysis: The peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (% ee).
Biological Activity and Signaling Pathways
As a structural analog of GABA, (S)-3-Aminopentanoic acid is predicted to interact with GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability. There are two main types of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.
GABA-A Receptor Signaling Pathway
Activation of GABA-A receptors by GABA or an agonist leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
GABA-B Receptor Signaling Pathway
GABA-B receptors mediate slower and more prolonged inhibitory signals through a G-protein-coupled mechanism. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.
The precise binding affinity and functional activity (agonist, antagonist, or modulator) of (S)-3-Aminopentanoic acid at different GABA receptor subtypes have yet to be fully elucidated. Studies on the enantiomers of the related compound, 4-aminopentanoic acid, have shown stereospecific interactions with GABA receptors, suggesting that the (S)-configuration of 3-aminopentanoic acid is likely to be a critical determinant of its biological activity.[1]
Conclusion
(S)-3-Aminopentanoic acid presents an intriguing scaffold for the development of novel therapeutics targeting the GABAergic system. This guide has summarized the currently available chemical and physical data for this compound and placed it within the broader context of GABA receptor signaling. Further experimental investigation is required to fully characterize its physicochemical properties, establish robust synthetic and purification protocols, and elucidate its specific pharmacological profile. Such studies will be essential to unlock the full therapeutic potential of this and related β-amino acids.
